Ethyl 4-(prop-2-ynylamino)benzoate
Overview
Description
Ethyl 4-(prop-2-ynylamino)benzoate is a chemical compound with the CAS Number: 101248-36-6 . It has a molecular weight of 203.24 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 4-(prop-2-ynylamino)benzoate has been achieved through various methods. One such method involves the use of Au/Al2O3 in 1,2-dichloro-ethane at 70℃ for 48 hours . Another method involves the use of hydrogen chloride and sodium hydroxide in ethanol under reflux conditions .Molecular Structure Analysis
The molecular formula of Ethyl 4-(prop-2-ynylamino)benzoate is C12H13NO2 . The InChI Code is 1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 .Physical And Chemical Properties Analysis
Ethyl 4-(prop-2-ynylamino)benzoate is a solid at room temperature . It has a molecular weight of 203.24 . The InChI Code is 1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 .Scientific Research Applications
Electro-Optical Applications
Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications . The growth of a bulk size ethyl 4-amino benzoate crystal was reported using an indigenously developed single zone transparent resistive furnace . The crystal possesses reasonably good transmittance over the visible spectrum, making it suitable for electro-optical applications .
Non-Linear Optical Applications
The crystal grown from ethyl 4-amino benzoate has been found to possess quite fair thermal stability, however, the mechanical strength was low . With reduction in defects as observed, it could be a potential candidate for non-linear optical applications .
Organic Light Emitting Diode (OLED) Applications
The OLED properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+ complexes have been theoretically studied . Complexation with selected metal ions improves hole and electron transfer rates, making it a better precursor in the electronic industry .
Organic Solar Cell (OSC) Applications
The OSC properties of EMAB and its complexes have also been studied . The energy gap of EMAB reduced significantly upon complexation, making these species good electron donors to (6,6)-phenyl-C61-butyric acid methyl ester (PCBM) . The open circuit voltage, VOC, of the compounds ranged between 0.705 × 10 −19 V and 6.617 × 10 −19 V, values that are good enough for practical usage in OSC applications .
UV-Visible Absorption
The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, vital in the efficient functioning of solar cells .
Charge Transport Enhancement
Charge transport in EMAB can be tuned for better performance through complexation with transition metals such as Pt 2+ . The hole transport rate of Pt [EMAB] 2, is found to be 44 times greater than that of [EMAB], whereas electron transport rate of Pt [EMAB] 2, is 4 times that of EMAB .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(prop-2-ynylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHTGGSAVSLRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(prop-2-ynylamino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.